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8,8-Dimethyl-2-azaspiro[4.5]decane

Catalog No.
S13819181
CAS No.
M.F
C11H21N
M. Wt
167.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8,8-Dimethyl-2-azaspiro[4.5]decane

Product Name

8,8-Dimethyl-2-azaspiro[4.5]decane

IUPAC Name

8,8-dimethyl-2-azaspiro[4.5]decane

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

InChI

InChI=1S/C11H21N/c1-10(2)3-5-11(6-4-10)7-8-12-9-11/h12H,3-9H2,1-2H3

InChI Key

LGQXXGURZQOOCG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)CCNC2)C

8,8-Dimethyl-2-azaspiro[4.5]decane is a spirocyclic compound notable for its unique structure, which incorporates a nitrogen atom into a spiro ring system. This compound is characterized by its two methyl groups attached to the 8-position of the spiro structure, contributing to its distinct physical and chemical properties. The presence of the nitrogen atom within the spiro framework enhances its potential for various applications in medicinal chemistry and materials science.

  • Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, potentially leading to the formation of oxides.
  • Reduction: This process includes the addition of hydrogen or removal of oxygen, which can modify functional groups attached to the spirocyclic system.
  • Substitution: In this reaction, one atom or group in the compound is replaced by another, allowing for the introduction of various functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions (temperature and solvent) are optimized based on the desired transformation.

Research into the biological activity of 8,8-Dimethyl-2-azaspiro[4.5]decane indicates that it may interact with various biomolecules due to its nitrogen-containing structure. Preliminary studies suggest potential therapeutic properties, particularly in inhibiting pathways associated with cell growth and survival such as the signal transducer activator of transcription 3 (STAT3) and phosphatidylinositol 3-kinase (PI3-K) pathways. These interactions make it a candidate for further investigation in drug development contexts .

The synthesis of 8,8-Dimethyl-2-azaspiro[4.5]decane typically involves:

  • Starting Materials: The synthesis often begins with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.
  • Reaction Conditions: The reaction proceeds through alkylation and heterocyclization steps under controlled conditions to form the desired spiro compound.
  • Purification: After synthesis, various purification techniques are employed to ensure product quality and yield.

For industrial applications, these methods are scaled up to optimize efficiency while maintaining quality standards.

8,8-Dimethyl-2-azaspiro[4.5]decane finds applications across several fields:

  • Medicinal Chemistry: Its potential biological activity makes it suitable for drug development.
  • Material Science: The unique structural properties may be leveraged in developing new materials with specific functionalities.
  • Chemical Research: It serves as a valuable intermediate in synthesizing other complex organic compounds .

Several compounds share structural similarities with 8,8-Dimethyl-2-azaspiro[4.5]decane:

Compound NameStructural FeaturesUnique Properties
8-Oxa-2-azaspiro[4.5]decaneContains an oxygen atom instead of carbonDifferent chemical reactivity due to oxygen presence
2,8-Diazaspiro[4.5]decaneContains two nitrogen atoms in the spiro structureEnhanced potential for forming diverse derivatives
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decanIncorporates an oxygen atom along with two methyl groupsUnique reactivity patterns compared to nitrogen-only variants

Uniqueness

The uniqueness of 8,8-Dimethyl-2-azaspiro[4.5]decane lies in its specific spirocyclic structure combined with a nitrogen atom, which imparts distinct chemical and physical properties not found in similar compounds. This characteristic makes it particularly valuable for various research and industrial applications, setting it apart from other azaspiro compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

167.167399674 g/mol

Monoisotopic Mass

167.167399674 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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